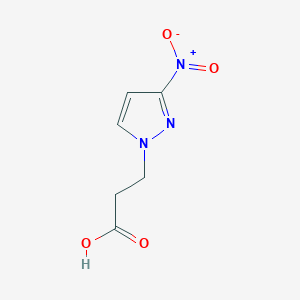

3-(3-nitro-1H-pyrazol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-nitro-1H-pyrazol-1-yl)propanoic acid is a specialty product for proteomics research . It has a molecular formula of C6H7N3O4 and a molecular weight of 185.14 .

Synthesis Analysis

The synthesis of pyrazole compounds, such as 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals .Molecular Structure Analysis

The molecular structure of 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid comprises a pyrazole ring attached to a propanoic acid group . The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Scientific Research Applications

Synthesis and Structural Analysis

- Kumarasinghe et al. (2009) conducted a study on the synthesis of related pyrazole derivatives, emphasizing the challenges in identifying regioisomers and the necessity of single-crystal X-ray analysis for unambiguous structure determination. This study highlights the importance of advanced analytical techniques in the synthesis of complex organic compounds like 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid (Kumarasinghe, Hruby, & Nichol, 2009).

Applications in Energetic Materials

- Zheng et al. (2020) focused on the synthesis of energetic compounds involving a similar pyrazole compound. Their work is crucial in understanding the application of such compounds in developing energetic materials with low sensitivity and high thermal stability (Zheng, Zhao, Qi, Wang, & Liu, 2020).

Medicinal Chemistry and Biological Activities

- A study by Bondavalli et al. (1990) on similar pyrazole derivatives revealed their potential in exhibiting sedative, local anesthetic, and platelet antiaggregating activities. This indicates the broader pharmacological potential of pyrazole-based compounds (Bondavalli, Bruno, Ranise, Schenone, Losasso, Donnoli, Stella, & Marmo, 1990).

Agricultural Applications

- Yang et al. (2019) evaluated strategies for the synthesis of a pyrazole-based intermediate for an insecticidal candidate, showcasing the use of pyrazole derivatives in the development of agricultural chemicals (Yang, Li, Lorsbach, Roth, Podhorez, Ross, Niyaz, Buysse, Knueppel, & Nissen, 2019).

Advanced Organic Synthesis Techniques

- Reddy and Rao (2006) reported a rapid synthesis approach for pyrazol-4-yl propanoic acids, which could be relevant for efficient synthesis methods applicable to 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid (Reddy & Rao, 2006).

properties

IUPAC Name |

3-(3-nitropyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c10-6(11)2-4-8-3-1-5(7-8)9(12)13/h1,3H,2,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWPVKFJLIAARM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B2465394.png)

![2-(4-(isopropylthio)phenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2465395.png)

![N-[(3-Cyano-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2465400.png)

![3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide](/img/structure/B2465407.png)

![4,7-Dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2465411.png)

![4-(thiophen-2-ylmethyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2465413.png)

![6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2465415.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2465417.png)